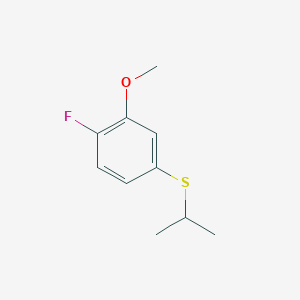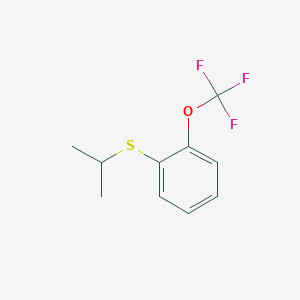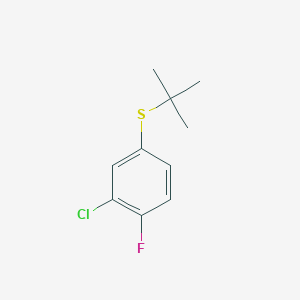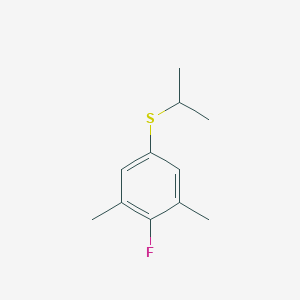
2-Fluoro-1,3-dimethyl-5-propan-2-ylsulfanylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as “2-Fluoro-1,3-dimethyl-5-propan-2-ylsulfanylbenzene” is a chemical entity with specific properties and applications. While detailed information about this compound is limited, it is essential to understand its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
化学反应分析
2-Fluoro-1,3-dimethyl-5-propan-2-ylsulfanylbenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and the nature of the compound .
科学研究应用
2-Fluoro-1,3-dimethyl-5-propan-2-ylsulfanylbenzene has several scientific research applications across various fields, including chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be investigated for its potential therapeutic effects or as a tool for studying biological processes. In industry, this compound might be utilized in the production of materials or as a component in various chemical processes.
作用机制
The mechanism of action of 2-Fluoro-1,3-dimethyl-5-propan-2-ylsulfanylbenzene involves its interaction with specific molecular targets and pathways. The exact mechanism by which this compound exerts its effects is not well-documented. it is likely that this compound interacts with enzymes, receptors, or other proteins to modulate biological processes. Further research is needed to elucidate the precise molecular targets and pathways involved .
相似化合物的比较
2-Fluoro-1,3-dimethyl-5-propan-2-ylsulfanylbenzene can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can be based on various factors such as chemical reactivity, biological activity, and industrial applications. Some similar compounds might include those with similar molecular frameworks or those that undergo similar types of chemical reactions .
属性
IUPAC Name |
2-fluoro-1,3-dimethyl-5-propan-2-ylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FS/c1-7(2)13-10-5-8(3)11(12)9(4)6-10/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNKEYXQRJSVKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1F)C)SC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
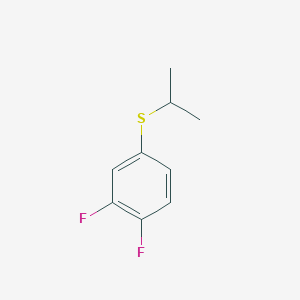
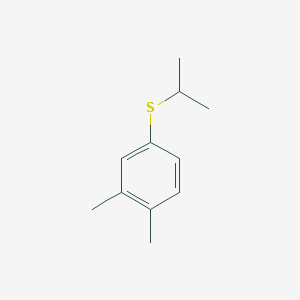
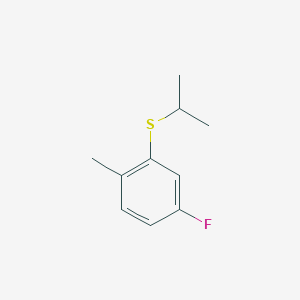
![1-Methoxy-3-[(1-methylethyl)thio]benzene](/img/structure/B8078822.png)
![5-[(1-Methylethyl)thio]-1,3-benzodioxole](/img/structure/B8078830.png)
![1-(1-Methylethyl)-2-[(1-methylethyl)thio]benzene](/img/structure/B8078834.png)

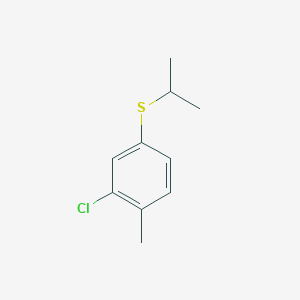
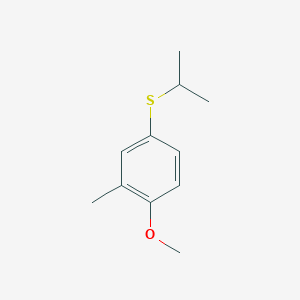
![Benzene, 1-fluoro-4-[(1-methylethyl)thio]-](/img/structure/B8078868.png)

